Methyldioctylphosphine oxide
Description
Methyldiphenylphosphine oxide (CAS 2129-89-7) is an organophosphorus compound with the molecular formula C₁₃H₁₃OP and a molecular weight of 216.22 g/mol . It is characterized by a central phosphorus atom bonded to a methyl group, two phenyl rings, and an oxygen atom. This compound is widely used in organic synthesis, particularly as a ligand precursor in catalysis and as an intermediate in pharmaceuticals. Its stability and electronic properties make it valuable in designing chiral phosphine ligands for asymmetric catalysis .
Properties
CAS No. |
53521-34-9 |
|---|---|
Molecular Formula |
C17H37OP |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-[methyl(octyl)phosphoryl]octane |
InChI |
InChI=1S/C17H37OP/c1-4-6-8-10-12-14-16-19(3,18)17-15-13-11-9-7-5-2/h4-17H2,1-3H3 |
InChI Key |
FJHSIHZRUMQCEZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCP(=O)(C)CCCCCCCC |
Canonical SMILES |
CCCCCCCCP(=O)(C)CCCCCCCC |
Other CAS No. |
53521-34-9 |
Origin of Product |
United States |
Chemical Reactions Analysis
Chlorination and Halogenation Reactions
Phosphine oxides undergo halogenation under controlled conditions. Methyldioctylphosphine oxide can react with halogenating agents like phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂) to form phosphoryl chlorides.
Example Reaction Pathways
Chlorination typically proceeds via nucleophilic substitution, where the phosphoryl oxygen reacts with electrophilic halogen sources .
Coordination Chemistry and Metal Complexation
Tertiary phosphine oxides act as Lewis bases, coordinating to metal ions through the phosphoryl oxygen. This compound exhibits strong affinity for rare-earth and transition metals, forming stable complexes used in solvent extraction and catalysis.
Key Findings
-
Thorium(IV) and Lanthanum(III) Complexes : TOPO forms complexes such as Th(NO₃)₄(TOPO)₂ and LaCl₃(TOPO)₃, with distinct ³¹P-NMR shifts (δ 54–68 ppm) .
-
Thermal Stability : Metal complexes of phosphine oxides decompose at high temperatures (200–700°C), releasing ligand species in single- or multi-step processes .
Oxidation and Surface-Mediated Reactions
Phosphine oxides are generally oxidation-resistant, but adsorbed species on activated carbon (AC) surfaces show enhanced air oxidation rates.
Experimental Data
-
Surface-Assisted Oxidation : Adsorbed trioctylphosphine on AC oxidizes to trioctylphosphine oxide at ambient conditions, with yields >95% .
-
Neat Oxidation : Without adsorption, oxidation of analogous phosphines (e.g., tributylphosphine) yields mixtures of oxides and side products (e.g., 84% oxide with 16% impurities) .
Synthetic Utility in Organic Chemistry
Phosphine oxides serve as precursors for synthesizing organophosphorus compounds.
Case Study :
-
Reaction with Grignard Reagents : Dioctylmagnesium reacts with PCl₃ to yield trioctylphosphine, which is subsequently oxidized to trioctylphosphine oxide .
-
Cross-Coupling Catalysis : Methyl(diphenyl)phosphine oxide acts as a ligand in Pd-catalyzed Suzuki-Miyaura reactions, improving yields and selectivity .
Thermal Decomposition and Stability
Thermogravimetric analysis (TGA) reveals decomposition patterns:
Comparison with Similar Compounds
Comparison with Similar Phosphine Oxides
Phosphine oxides share the general structure R₃P=O , where substituents (R) influence their physical, chemical, and functional properties. Below is a comparative analysis of Methyldiphenylphosphine oxide and structurally related compounds:
Dimethylphosphine Oxide (C₂H₇OP)
- CAS : 7211-39-4; Molecular Weight : 78.05 g/mol
- Boiling Point : 84.5°C at 760 mmHg
- Applications : Used in pesticide synthesis, organic reaction media, and as a catalyst. Its smaller alkyl groups enhance reactivity but reduce thermal stability compared to aryl-substituted analogs .
- Synthesis : Produced via methyl oxidation (72% yield) or oxidative phosphating methods .
- Safety : Highly toxic and flammable, requiring stringent handling protocols .
Trimethylphosphine Oxide (C₃H₉OP)
- CAS : 676-96-0; Molecular Weight : 92.08 g/mol
- Applications: Primarily a byproduct in organophosphorus reactions. Its fully methylated structure limits steric bulk, making it less versatile in catalysis compared to aryl-substituted derivatives .
Ethyl(diphenyl)phosphine Oxide (C₁₄H₁₅OP)
- Molecular Weight : 230.24 g/mol
- Applications: Used in industrial chemistry for its balanced steric and electronic properties. The ethyl group introduces moderate hydrophobicity, enhancing solubility in non-polar solvents .
Dimethylpentylphosphine Oxide (C₇H₁₇OP)
- CAS : 39763-51-4; Molecular Weight : 148.19 g/mol
- Predicted Properties: Boiling point ~260°C; density 0.88 g/cm³.
Data Table: Key Properties of Selected Phosphine Oxides
| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|---|
| Methyldiphenylphosphine oxide | 2129-89-7 | C₁₃H₁₃OP | 216.22 | - | Ligands, asymmetric catalysis |
| Dimethylphosphine oxide | 7211-39-4 | C₂H₇OP | 78.05 | 84.5 | Pesticides, solvents |
| Trimethylphosphine oxide | 676-96-0 | C₃H₉OP | 92.08 | - | Reaction byproduct |
| Ethyl(diphenyl)phosphine oxide | - | C₁₄H₁₅OP | 230.24 | - | Industrial synthesis |
| Dimethylpentylphosphine oxide | 39763-51-4 | C₇H₁₇OP | 148.19 | 260.1 (predicted) | Solvent systems |
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